3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and operates under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the quinoline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinolinones and oxadiazoles, which can have different functional groups attached to the aromatic rings.
Scientific Research Applications
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Shares the quinoline core but lacks the oxadiazole ring.
2,3-Dihydroquinazolinones: Similar structure but with a different oxidation state.
4-Hydroxyquinazoline Derivatives: Similar core structure with different functional groups.
Uniqueness
3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of both the quinoline and oxadiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics.
Properties
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-6-8-12(9-7-11)17-20-18(23-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEITPGRROAFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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